PZ-285

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PZ-285 is a potent anticancer agent. Pz 285 has excellent potential as a chemotherapeutic anticancer agent. The in vivo activity of Pz 285 improves survival, inhibits primary tumor regrowth, and inhibits lung tumor metastasis compared to vehicle control animals; Pz 285 has similar antitumor activity to the clinically active agent Dox.

Applications De Recherche Scientifique

Cellular Translocation and Drug Conjugation

PZ-285 has been synthesized as a near-infrared fluorescent porphyrazine with hydroxyl groups, serving as a non-toxic platform for delivering conjugated chemotherapeutic agents to tumor cells. This synthesis facilitates the conjugation of PZ-285 to drugs like Doxorubicin through acid labile linkers, enhancing its application in targeted cancer therapy (Trivedi et al., 2012).

Antitumor Effects in Breast Cancer

In a study exploring the antitumor effects of PZ-285, it was found effective against MDA-MB-231 breast tumor cells in vitro. The compound was also tested in mouse tumor xenograft models, demonstrating marked antitumor effects, including smaller primary tumor regrowth after resection and reduced metastasis compared to controls. This positions PZ-285 as a promising candidate for classical chemotherapy (Kandela et al., 2017).

Neutron Irradiation Effects on Thin Films

PZ-285, also referred to as PbZrO3 (PZ) in some contexts, has been studied for its response to neutron irradiation, especially in thin films. These films have potential applications as temperature-sensitive elements in bolometer systems for fusion devices like the International Thermonuclear Experimental Reactor (ITER). The research focused on the dielectric properties and structural defects, such as oxygen vacancies, induced by neutron irradiation (Bittner et al., 2004).

Applications in CO2 Capture

Studies involving PZ-285 have explored its utility in CO2 capture processes. A CO2 capture pilot plant using aqueous piperazine (PZ) demonstrated enhanced mass transfer rates in absorbers, highlighting PZ-285's relevance in environmental applications (Zhang et al., 2017).

Radiation Impact on Piezoceramics

Research on the impact of intense neutron dose radiation on commercial PZT materials, which include PZ-285, indicates their suitability for online measurements in research reactors under severe conditions. This highlights PZ-285's utility in high-radiation environments (Augereau et al., 2008).

Electromechanical Characterization of Piezoelectrics

PZ-285 has been involved in studies focusing on the electromechanical characterization of piezoelectrics, such as in unimorph structures using single crystal piezoelectrics. This research is fundamental for designing devices in aerospace applications (Bilgen et al., 2011).

Fusion Research

PZ-285 has applications in fusion research, specifically in the design of plasma-facing components for experiments aimed at understanding self-heated fusion plasmas. Its properties make it suitable for high-stress environments like those found in tokamaks (Ulrickson et al., 2001).

Propriétés

Nom du produit |

PZ-285 |

|---|---|

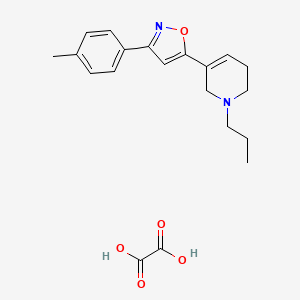

Formule moléculaire |

C42H50N8O14 |

Poids moléculaire |

890.904 |

Nom IUPAC |

N/A |

InChI |

InChI=1S/C42H50N8O14/c1-37(53-7)39(3,55-9)61-25-23(59-37)31-44-29-21-19(15-17-51)13-14-20(16-18-52)22(21)30(43-29)45-32-24-26(62-40(4,56-10)38(2,54-8)60-24)34(47-32)49-36-28-27(35(50-36)48-33(25)46-31)63-41(5,57-11)42(6,58-12)64-28/h13-14,51-52H,15-18H2,1-12H3,(H2,43,44,45,46,47,48,49,50)/t37-,38-,39-,40-,41-,42-/m1/s1 |

Clé InChI |

PURPDMVLMICIQP-GIEDQAFWSA-N |

SMILES |

C[C@@]([C@](C)(OC)O1)(OC)OC(/C2=N/C3=N/C(C4=C3O[C@@](C)(OC)[C@](C)(OC)O4)=N\5)=C1/C(N2)=N/C(C6=C/7C(CCO)=CC=C6CCO)=NC7=N/C8=C(O[C@@](C)(OC)[C@](C)(OC)O9)C9=C5N8 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PZ-285; PZ 285; PZ285; Pz-285; Pz 285; Pz285; Porphyrazine Diol; H2Pz(A3B) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)

![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)